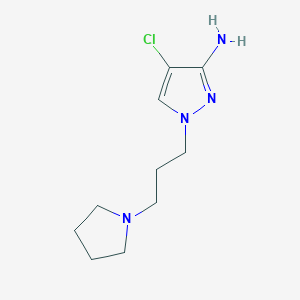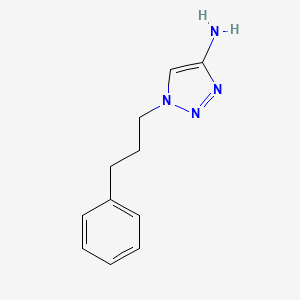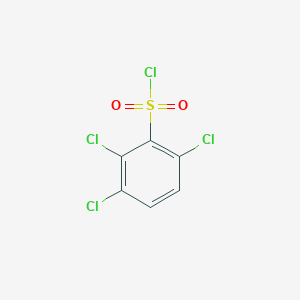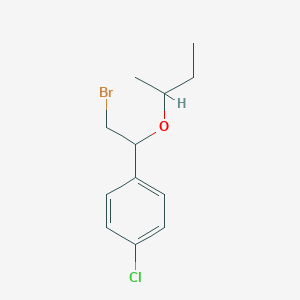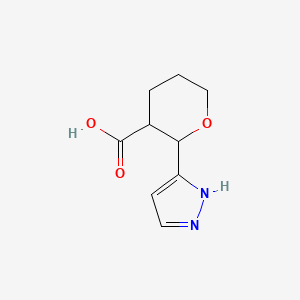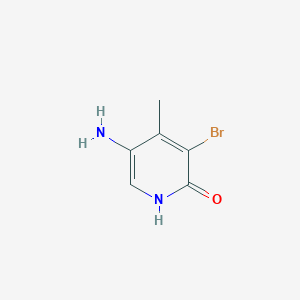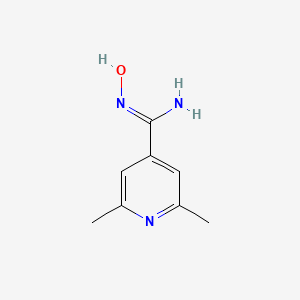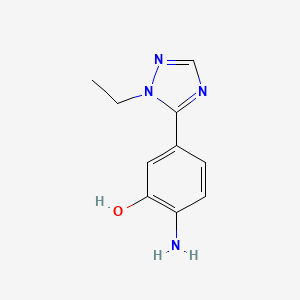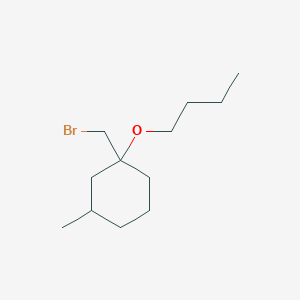
1-(Bromomethyl)-1-butoxy-3-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-butoxy-3-methylcyclohexane is an organic compound that belongs to the class of alkyl halides It is characterized by a bromomethyl group attached to a cyclohexane ring, which also contains a butoxy and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-butoxy-3-methylcyclohexane can be achieved through several methods. One common approach involves the bromination of 1-butoxy-3-methylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-butoxy-3-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: 1-(Hydroxymethyl)-1-butoxy-3-methylcyclohexane.
Elimination: 1-Butoxy-3-methylcyclohexene.
Oxidation: 1-(Butoxy)-3-methylcyclohexanol.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-butoxy-3-methylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of new drugs and therapeutic agents.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Chemical Biology: It is employed in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-butoxy-3-methylcyclohexane involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This property is exploited in various chemical and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromohexane: Similar in structure but lacks the cyclohexane ring and butoxy group.
1-(Bromomethyl)cyclohexane: Similar but does not contain the butoxy and methyl groups.
1-(Bromomethyl)-1-methoxycyclohexane: Similar but has a methoxy group instead of a butoxy group.
Uniqueness
1-(Bromomethyl)-1-butoxy-3-methylcyclohexane is unique due to the presence of both a butoxy group and a methyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications.
Propiedades
Fórmula molecular |
C12H23BrO |
|---|---|
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-butoxy-3-methylcyclohexane |
InChI |
InChI=1S/C12H23BrO/c1-3-4-8-14-12(10-13)7-5-6-11(2)9-12/h11H,3-10H2,1-2H3 |
Clave InChI |
JSRJYSWVGYDNBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1(CCCC(C1)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13634163.png)
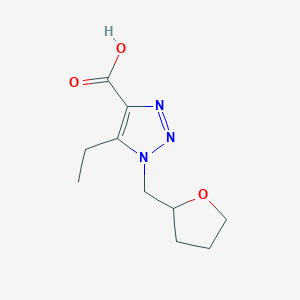
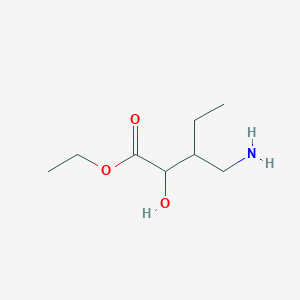
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B13634174.png)
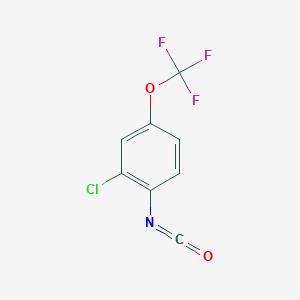
![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)
